molecular formula C9H9F3N2O B8005269 3-Hydroxy-5,6-tetramethylene-4-(trifluoromethyl)pyridazine

3-Hydroxy-5,6-tetramethylene-4-(trifluoromethyl)pyridazine

Cat. No.: B8005269
M. Wt: 218.18 g/mol
InChI Key: UFZZAYNROLIDEM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited commercial demand. large-scale synthesis would generally follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5,6-tetramethylene-4-(trifluoromethyl)pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can lead to a wide range of derivatives depending on the substituents introduced .

Scientific Research Applications

3-Hydroxy-5,6-tetramethylene-4-(trifluoromethyl)pyridazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Hydroxy-5,6-tetramethylene-4-(trifluoromethyl)pyridazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in its reactivity and biological activity, often enhancing the compound’s stability and lipophilicity . The exact molecular targets and pathways can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-5,6-tetramethylene-4-(trifluoromethyl)pyridazine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

4-(trifluoromethyl)-5,6,7,8-tetrahydro-2H-cinnolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O/c10-9(11,12)7-5-3-1-2-4-6(5)13-14-8(7)15/h1-4H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFZZAYNROLIDEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NNC(=O)C(=C2C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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